

Mpo-IN-4 off-target effects and how to mitigate them

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Compound of Interest

Compound Name: Mpo-IN-4
Cat. No.: B12399077

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Mpo-IN-4 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **Mpo-IN-4** and strategies for their mitigation. For the purpose of this guide, we will refer to the highly selective myeloperoxidase (MPO) inhibitor, PF-06282999, as a representative molecule for **Mpo-IN-4**, based on available public information.

Frequently Asked Questions (FAQs)

Q1: What is **Mpo-IN-4** and what is its primary target?

Mpo-IN-4 is understood to be a potent and selective, mechanism-based inhibitor of Myeloperoxidase (MPO). MPO is a heme peroxidase enzyme primarily expressed in neutrophils and monocytes.^{[1][2]} It plays a crucial role in the innate immune system by catalyzing the formation of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions.^[2] However, excessive MPO activity is implicated in the pathology of various inflammatory diseases, including cardiovascular and neurodegenerative diseases.^{[1][2]} **Mpo-IN-4**, represented by PF-06282999, is designed to irreversibly inactivate MPO, thereby reducing the production of damaging reactive oxidant species.^{[3][4]}

Q2: What are the known off-targets of **Mpo-IN-4**?

Based on preclinical studies of the representative molecule PF-06282999, **Mpo-IN-4** is designed for high selectivity. It has been shown to have high selectivity for MPO over the closely related thyroid peroxidase (TPO) and various cytochrome P450 (CYP) isoforms.[3][4] Furthermore, PF-06282999 was found to be resistant to metabolic turnover in liver microsomes and hepatocytes and did not inhibit cytochrome P450 enzymes, which minimizes the risk of metabolism-based off-target effects and drug-drug interactions.[5] A similar dual inhibitor, SNT-8370, which shares the MPO-inhibiting 2-thioxanthine moiety, also showed no significant off-target activity against a panel of CYP isoforms and transporter proteins in preclinical screening.[6]

Q3: How can I experimentally assess the off-target profile of **Mpo-IN-4** in my system?

To comprehensively determine the off-target profile of **Mpo-IN-4**, a multi-tiered screening approach is recommended. This typically involves in vitro biochemical assays followed by cell-based assays.

- **Broad Kinase and Protein Profiling:** Screen **Mpo-IN-4** against a large panel of kinases (e.g., KINOMEscan™) and other relevant protein targets. This will provide a broad overview of potential off-target interactions.[7]
- **Chemoproteomic Profiling:** Employ activity-based protein profiling (ABPP) to identify covalent targets of **Mpo-IN-4** in a cellular context. This is particularly relevant for covalent inhibitors and can reveal on- and off-targets in a physiological setting.[8][9]
- **Cellular Thermal Shift Assay (CETSA):** Assess target engagement in intact cells. This method can confirm both on-target and potential off-target binding in a more physiological environment.
- **Phenotypic Screening:** Utilize high-content imaging or other phenotypic platforms to assess the effects of **Mpo-IN-4** on various cellular processes and identify unexpected biological responses that might indicate off-target activity.

Q4: What strategies can be employed to mitigate potential off-target effects of **Mpo-IN-4**?

While **Mpo-IN-4** is designed for high selectivity, the following strategies can help mitigate any potential off-target effects:

- **Dose Optimization:** Use the lowest effective concentration of **Mpo-IN-4** to achieve the desired on-target effect while minimizing the engagement of lower-affinity off-targets.
- **Structural Modification:** If a specific off-target is identified and problematic, medicinal chemistry efforts can be employed to modify the structure of **Mpo-IN-4** to reduce its affinity for the off-target while retaining its potency for MPO.
- **Use of More Selective Analogs:** Investigate if there are other analogs of **Mpo-IN-4** with an improved selectivity profile.
- **Combination Therapy:** In some cases, a lower dose of **Mpo-IN-4** can be used in combination with another therapeutic agent to achieve the desired biological outcome, thereby reducing the potential for off-target effects.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected cell toxicity or phenotype at effective MPO-inhibiting concentrations.	Off-target effect of Mpo-IN-4.	1. Perform a dose-response curve to determine if the toxicity is dose-dependent. 2. Conduct a broad off-target screening panel (e.g., kinase screen, chemoproteomics) to identify potential off-targets. 3. If an off-target is identified, consider using a structurally distinct MPO inhibitor as a control to see if the phenotype persists.
Inconsistent results between in vitro and in vivo experiments.	1. Differences in metabolic stability. 2. Engagement of off-targets present in the in vivo model but not in the in vitro system.	1. Characterize the pharmacokinetic and pharmacodynamic (PK/PD) profile of Mpo-IN-4 in your in vivo model. 2. Analyze tissue distribution to understand if the compound accumulates in specific organs where off-targets might be expressed.
Mpo-IN-4 shows activity against a related peroxidase in my assay.	Cross-reactivity with other peroxidases.	1. Confirm the identity of the interacting peroxidase. 2. Determine the IC ₅₀ of Mpo-IN-4 for both MPO and the off-target peroxidase to quantify the selectivity window. 3. If the selectivity window is narrow, consider using a more selective MPO inhibitor if available.

Quantitative Data Summary

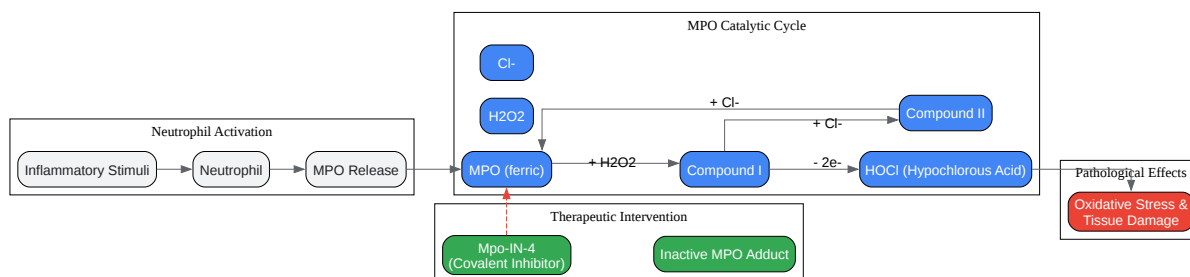
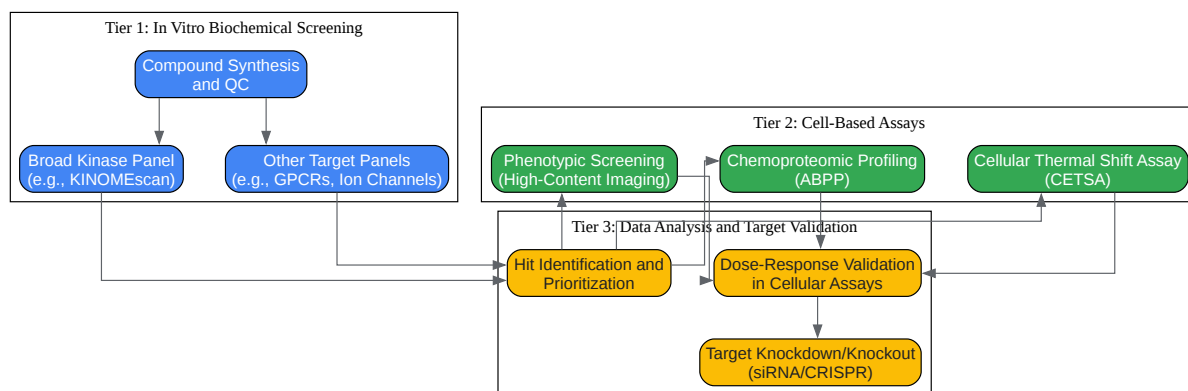
The following table summarizes the known selectivity data for the representative MPO inhibitor, PF-06282999.

Target	Assay Type	Result	Reference
Myeloperoxidase (MPO)	Human Whole Blood Assay (LPS-stimulated)	IC50 = 1.9 μ M	[10]
Thyroid Peroxidase (TPO)	In vitro enzyme assay	High selectivity for MPO over TPO	[3][4]
Cytochrome P450 Isoforms	In vitro enzyme assays	High selectivity for MPO over CYP isoforms	[3][4]
Cytochrome P450 Inhibition	In vitro assays	Devoid of cytochrome P450 inhibition	[5]
Metabolic Stability	Liver microsomes and hepatocytes (human, animal)	Resistant to metabolic turnover	[5]

Experimental Protocols

Protocol 1: General Workflow for Off-Target Profiling

This protocol outlines a general workflow for assessing the off-target profile of a small molecule inhibitor like **Mpo-IN-4**.



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